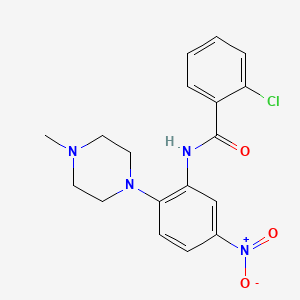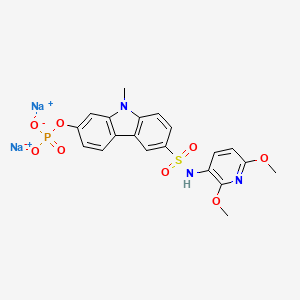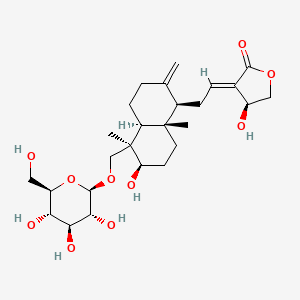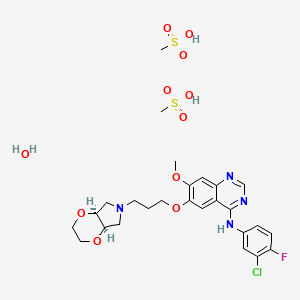
Larotinib mesylate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Larotinib (mesylate hydrate) is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of advanced esophageal squamous cell carcinoma with epidermal growth factor receptor overexpression or amplification . This compound has shown promising antitumor activity and manageable safety profiles in clinical trials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Larotinib (mesylate hydrate) involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. The key steps include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the 3-chloro-4-fluorophenyl group.
- Attachment of the propoxy group.
- Methanesulfonate salt formation to yield the mesylate hydrate form.
Industrial Production Methods: Industrial production of Larotinib (mesylate hydrate) follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yielding reagents and catalysts.
- Optimization of reaction conditions to ensure maximum yield and purity.
- Implementation of purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Larotinib (mesylate hydrate) undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield halogenated derivatives.
Applications De Recherche Scientifique
Larotinib (mesylate hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors.
Biology: Used in cell culture studies to investigate the effects of epidermal growth factor receptor inhibition.
Industry: Used in the development of new therapeutic agents targeting epidermal growth factor receptor.
Mécanisme D'action
Larotinib (mesylate hydrate) exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition blocks the downstream signaling pathways involved in cell proliferation, survival, and migration . The primary molecular targets include the epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4 .
Comparaison Avec Des Composés Similaires
Gefitinib: Another first-generation epidermal growth factor receptor tyrosine kinase inhibitor.
Erlotinib: Similar to gefitinib, used in the treatment of non-small cell lung cancer.
Afatinib: A second-generation irreversible epidermal growth factor receptor tyrosine kinase inhibitor.
Dacomitinib: Another second-generation irreversible epidermal growth factor receptor tyrosine kinase inhibitor.
Uniqueness of Larotinib (mesylate hydrate): Larotinib (mesylate hydrate) is unique due to its broad-spectrum inhibition of multiple epidermal growth factor receptor subtypes, including wild-type epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4 . This broad-spectrum activity may provide advantages in targeting tumors with diverse epidermal growth factor receptor mutations.
Propriétés
Formule moléculaire |
C26H36ClFN4O11S2 |
|---|---|
Poids moléculaire |
699.2 g/mol |
Nom IUPAC |
6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C24H26ClFN4O4.2CH4O3S.H2O/c1-31-20-11-19-16(24(28-14-27-19)29-15-3-4-18(26)17(25)9-15)10-21(20)32-6-2-5-30-12-22-23(13-30)34-8-7-33-22;2*1-5(2,3)4;/h3-4,9-11,14,22-23H,2,5-8,12-13H2,1H3,(H,27,28,29);2*1H3,(H,2,3,4);1H2/t22-,23+;;; |
Clé InChI |
SOZDTNWXBLYRLP-GQOINVLUSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4C[C@@H]5[C@H](C4)OCCO5.CS(=O)(=O)O.CS(=O)(=O)O.O |
SMILES canonique |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CC5C(C4)OCCO5.CS(=O)(=O)O.CS(=O)(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



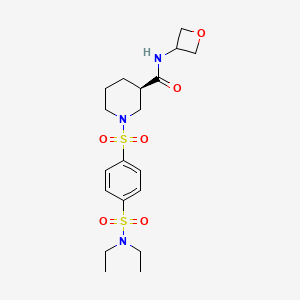
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12401421.png)
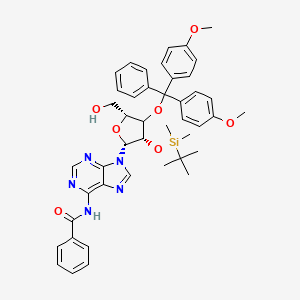
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401432.png)
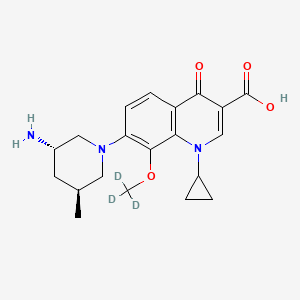
![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate](/img/structure/B12401437.png)
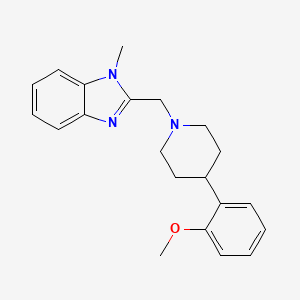
![6-O-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-[2-[6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoyl]oxyethyl] hexanedioate](/img/structure/B12401447.png)
